PU139

Histone acetyltransferase Pan-inhibitor Target selectivity

PU139 (CAS 158093-65-3, C12H7FN2OS, MW 246.26) is a synthetic small-molecule pyridoisothiazolone that functions as a pan-histone acetyltransferase (HAT) inhibitor. It is characterized by an N-phenyl substitution on the pyridoisothiazolone core, which confers broad inhibitory activity across multiple HAT family members.

Molecular Formula C12H7FN2OS
Molecular Weight 246.26 g/mol
Cat. No. B15583690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePU139
Molecular FormulaC12H7FN2OS
Molecular Weight246.26 g/mol
Structural Identifiers
InChIInChI=1S/C12H7FN2OS/c13-8-3-5-9(6-4-8)15-12(16)10-2-1-7-14-11(10)17-15/h1-7H
InChIKeyQMCIVCACYJRAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PU139 Chemical Probe: Baseline Characteristics and HAT Inhibition Profile for Research Procurement


PU139 (CAS 158093-65-3, C12H7FN2OS, MW 246.26) is a synthetic small-molecule pyridoisothiazolone that functions as a pan-histone acetyltransferase (HAT) inhibitor [1]. It is characterized by an N-phenyl substitution on the pyridoisothiazolone core, which confers broad inhibitory activity across multiple HAT family members [2]. In biochemical assays using time-resolved fluorescence (DELFIA), PU139 inhibits Gcn5 (KAT2A), PCAF, CBP (KAT3A), and p300 (KAT3B) with IC50 values of 8.39, 9.74, 2.49, and 5.35 μM, respectively [1]. The compound triggers caspase-independent cell death in vitro and demonstrates in vivo tumor growth inhibition in xenograft models [1].

Why PU139 Cannot Be Substituted by Generic HAT Inhibitors: Evidence-Based Differentiators


HAT inhibitors exhibit profound divergence in target selectivity, cellular mechanism of action, and in vivo pharmacological behavior. While many compounds inhibit a subset of HATs (e.g., p300/CBP-selective agents like A-485 or C646), PU139 is one of the few well-characterized pan-HAT inhibitors with validated in vivo efficacy across multiple models [1]. Its ability to simultaneously inhibit Gcn5, PCAF, CBP, and p300 produces a distinct hypoacetylation signature (primarily H3K14 and H4K8) and triggers caspase-independent cell death, a phenotype not observed with class-selective HAT inhibitors [2]. Furthermore, PU139 has demonstrated synergy with doxorubicin in vivo, a property that is not universal among HAT inhibitors and may be linked to its unique polypharmacology [1]. Consequently, substituting PU139 with a more selective analog (e.g., C646, A-485) or a structurally distinct pan-HAT inhibitor (e.g., garcinol) will likely yield divergent biological outcomes, confounding data interpretation and compromising experimental reproducibility [3].

PU139 Differentiation Evidence: Quantitative Performance Metrics vs. Closest Analogs and Alternatives


Pan-HAT Inhibition: Broader Target Coverage than Selective p300/CBP Inhibitors C646 and A-485

PU139 is a pan-HAT inhibitor, whereas C646 and A-485 are selective for p300/CBP. In DELFIA biochemical assays, PU139 inhibits Gcn5 (IC50 8.39 μM), PCAF (9.74 μM), CBP (2.49 μM), and p300 (5.35 μM) [1]. In contrast, C646 is a selective p300 inhibitor with a Ki of 400 nM and an IC50 of 1.6 μM, and it does not inhibit other acetyltransferases [2]. A-485 is a potent and selective p300/CBP inhibitor with IC50 values of 2.6 nM (CBP) and 9.8 nM (p300), but it shows >1000-fold selectivity over other HATs [3]. The broader inhibition profile of PU139 is essential for studies requiring simultaneous blockade of multiple HAT subfamilies (GNAT and p300/CBP).

Histone acetyltransferase Pan-inhibitor Target selectivity

Caspase-Independent Cell Death: A Unique Mechanism Differentiating PU139 from HDAC Inhibitors and Apoptosis-Inducing Agents

PU139 triggers caspase-independent cell death in SK-N-SH neuroblastoma cells, as demonstrated by flow cytometry (Annexin-V/PI double-positive increase without substantial Annexin-V single-positive cells) and resistance to the broad-spectrum caspase inhibitor zVAD.fmk [1]. In contrast, the HDAC inhibitor JNJ-26481585 induces apoptosis (Annexin-V single-positive cells) that is sensitive to zVAD.fmk [1]. This mechanism is distinct from that of C646 and A-485, which have not been reported to induce caspase-independent cell death, and from standard chemotherapeutics like doxorubicin, which activate apoptotic pathways [2]. The caspase-independent nature of PU139-mediated cell death may offer advantages in cancer models with defective apoptotic machinery.

Cell death mechanism Caspase-independent Neuroblastoma

In Vivo Tumor Growth Inhibition: PU139 Efficacy in SK-N-SH Neuroblastoma Xenografts

PU139 significantly inhibits the growth of SK-N-SH neuroblastoma xenografts in mice. In a study, daily intraperitoneal administration of PU139 at 50 mg/kg resulted in marked tumor growth suppression compared to vehicle control [1]. While both PU139 and the selective HAT inhibitor PU141 block xenograft growth, PU139 additionally demonstrates in vivo synergy with doxorubicin [1]. This in vivo validation distinguishes PU139 from many HAT inhibitors that lack published in vivo efficacy data, such as early tool compounds like Lys-CoA [2]. The combination of robust single-agent activity and synergy provides a clear rationale for selecting PU139 for in vivo studies.

Xenograft model In vivo efficacy Neuroblastoma

In Vivo Synergy with Doxorubicin: PU139 Enhances Chemotherapy Response in Neuroblastoma Xenografts

In SK-N-SH neuroblastoma xenografts, the combination of PU139 and doxorubicin produced greater tumor growth inhibition than either agent alone, demonstrating in vivo synergy [1]. This synergistic effect has not been reported for other HAT inhibitors such as C646 or A-485 in similar models [2]. The ability of PU139 to enhance the efficacy of a standard-of-care chemotherapeutic agent is a critical differentiator that supports its use in preclinical studies exploring epigenetic priming or combination strategies.

Combination therapy Synergy Doxorubicin

Optimal Use Cases for PU139: Research and Industrial Applications Driven by Differentiated Evidence


Neuroblastoma Research: In Vivo Tumor Growth Inhibition and Synergy Studies

Given its validated in vivo efficacy and synergy with doxorubicin in SK-N-SH neuroblastoma xenografts, PU139 is the HAT inhibitor of choice for preclinical neuroblastoma studies. Researchers investigating combination therapies or epigenetic priming strategies in this indication should prioritize PU139 over selective inhibitors like C646 or A-485, which lack published in vivo synergy data in neuroblastoma [1]. The compound's ability to trigger caspase-independent cell death also makes it valuable for studying non-apoptotic cell death mechanisms in this cancer type [1].

Pan-HAT Inhibition Studies Requiring Simultaneous Blockade of GNAT and p300/CBP Families

In experiments where the simultaneous inhibition of multiple HAT subfamilies is required (e.g., to study compensatory mechanisms or to achieve maximal histone hypoacetylation), PU139 is the preferred tool compound. Its broad IC50 profile (Gcn5: 8.39 μM, PCAF: 9.74 μM, CBP: 2.49 μM, p300: 5.35 μM) contrasts with the narrow selectivity of C646 and A-485, enabling a more comprehensive interrogation of HAT biology [1][2]. This is particularly relevant for studies exploring the functional redundancy among HAT enzymes.

Schistosomiasis Transmission Research: Targeting Egg Development via HAT Inhibition

PU139 has been shown to impair Smp14 promoter activity, leading to defective eggshell formation in Schistosoma mansoni [2]. This unique application, not reported for other HAT inhibitors, positions PU139 as a specialized tool for parasitology research aimed at blocking transmission of schistosomiasis. Researchers in this field should utilize PU139 to explore the role of histone acetylation in egg development and as a starting point for developing novel anti-schistosomal agents [2].

Mechanistic Studies of Caspase-Independent Cell Death

The clear demonstration that PU139 triggers caspase-independent cell death in neuroblastoma cells [1] makes it an essential tool for dissecting non-apoptotic cell death pathways. Unlike HDAC inhibitors or standard chemotherapeutics that activate apoptosis, PU139 provides a clean genetic and pharmacological model for investigating alternative cell death mechanisms, potentially relevant to cancers with defective apoptotic machinery.

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